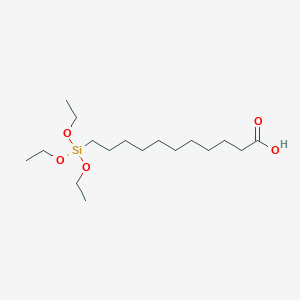
11-Triethoxysilylundecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-Triethoxysilylundecanoic acid is an organosilicon compound with the chemical formula C17H36O5Si. It is a versatile compound widely used in various fields due to its unique properties. The molecule consists of a long hydrocarbon chain with a carboxylic acid group at one end and a triethoxysilyl group at the other end. This structure allows it to act as a coupling agent, facilitating the bonding between organic and inorganic materials.
準備方法
Synthetic Routes and Reaction Conditions
11-Triethoxysilylundecanoic acid can be synthesized through the reaction of undecanoic acid with triethoxysilane. The reaction typically involves the use of a catalyst, such as a platinum-based catalyst, to facilitate the hydrosilylation process. The reaction conditions often include temperatures ranging from 60°C to 100°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrosilylation processes. The use of continuous flow reactors and optimized reaction conditions allows for efficient and high-yield production. The purity of the final product is ensured through purification steps such as distillation and recrystallization.
化学反応の分析
Types of Reactions
11-Triethoxysilylundecanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The triethoxysilyl group can undergo substitution reactions with nucleophiles, leading to the formation of different organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the triethoxysilyl group under mild conditions.
Major Products Formed
Oxidation: Carboxylate salts.
Reduction: Alcohols.
Substitution: Various organosilicon compounds depending on the nucleophile used.
科学的研究の応用
11-Triethoxysilylundecanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent in the synthesis of hybrid materials, facilitating the bonding between organic and inorganic components.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Utilized in drug delivery systems to improve the bioavailability and targeting of therapeutic agents.
Industry: Applied in the production of coatings, adhesives, and sealants to enhance their performance and durability.
作用機序
The mechanism of action of 11-Triethoxysilylundecanoic acid involves its ability to form strong covalent bonds with both organic and inorganic materials. The triethoxysilyl group reacts with hydroxyl groups on surfaces, forming stable siloxane bonds. This property makes it an effective coupling agent, enhancing the adhesion and compatibility of different materials.
類似化合物との比較
Similar Compounds
11-Mercaptoundecanoic acid: Contains a thiol group instead of a triethoxysilyl group.
11-Bromoundecanoic acid: Contains a bromine atom instead of a triethoxysilyl group.
11-Aminoundecanoic acid: Contains an amino group instead of a triethoxysilyl group.
Uniqueness
11-Triethoxysilylundecanoic acid is unique due to its triethoxysilyl group, which imparts superior coupling properties compared to other similar compounds. This makes it particularly valuable in applications requiring strong and stable bonding between organic and inorganic materials.
特性
IUPAC Name |
11-triethoxysilylundecanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36O5Si/c1-4-20-23(21-5-2,22-6-3)16-14-12-10-8-7-9-11-13-15-17(18)19/h4-16H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALUXPXOPGMUFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCCCCCCCC(=O)O)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36O5Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













